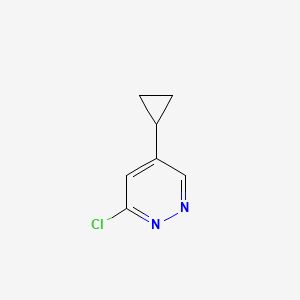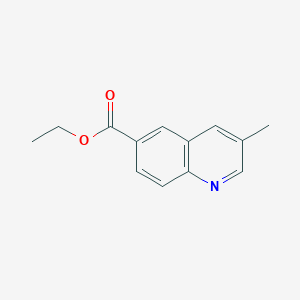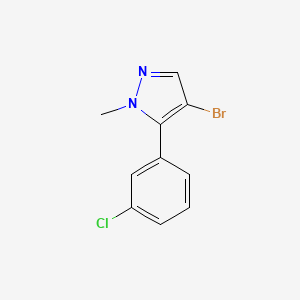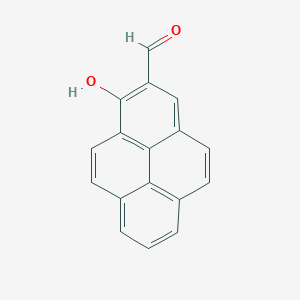
1-Hydroxypyrene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxypyrene-2-carbaldehyde is an organic compound with the molecular formula C₁₇H₁₀O₂ and a molecular weight of 246.26 g/mol It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features both hydroxyl and aldehyde functional groups
准备方法
Synthetic Routes and Reaction Conditions: 1-Hydroxypyrene-2-carbaldehyde can be synthesized from 2-pyrenecarboxaldehyde, 1-methoxy- through a demethylation reaction . The reaction typically involves the use of a demethylating agent such as boron tribromide (BBr₃) under controlled conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale, efficiency, and safety.
化学反应分析
Types of Reactions: 1-Hydroxypyrene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of pyrene-2-carboxylic acid.
Reduction: Formation of 1-hydroxypyrene-2-methanol.
Substitution: Formation of various substituted pyrene derivatives depending on the electrophile used.
科学研究应用
1-Hydroxypyrene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its interactions with biological macromolecules and potential as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-hydroxypyrene-2-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and undergo nucleophilic addition reactions. These interactions can affect biological pathways and molecular functions, making it a valuable compound for studying biochemical processes.
相似化合物的比较
1-Hydroxypyrene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Pyrenecarboxaldehyde: Lacks the hydroxyl group, affecting its solubility and reactivity.
1-Hydroxy-2-pyrenecarboxaldehyde oxime: An oxime derivative with different chemical properties and reactivity.
Uniqueness: 1-Hydroxypyrene-2-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct chemical reactivity and versatility in various applications.
属性
分子式 |
C17H10O2 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC 名称 |
1-hydroxypyrene-2-carbaldehyde |
InChI |
InChI=1S/C17H10O2/c18-9-13-8-12-5-4-10-2-1-3-11-6-7-14(17(13)19)16(12)15(10)11/h1-9,19H |
InChI 键 |
BCVIVHIZBDLMKF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4O)C=O)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



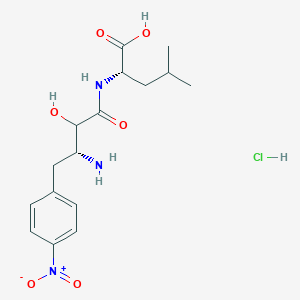
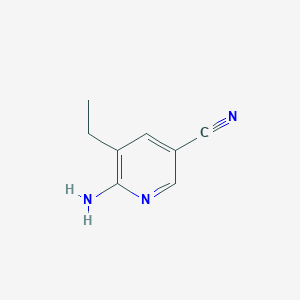
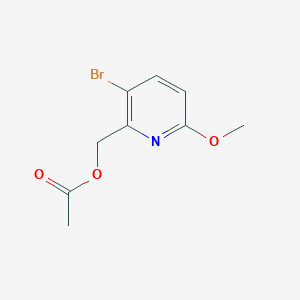
![2-[4-(Cyclopentyloxy)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B13981771.png)
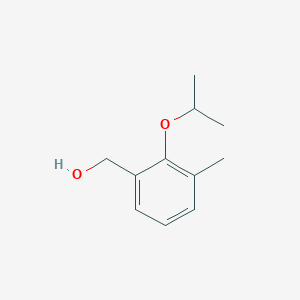
![6-Bromo-2-ethylbenzo[d]oxazole](/img/structure/B13981778.png)
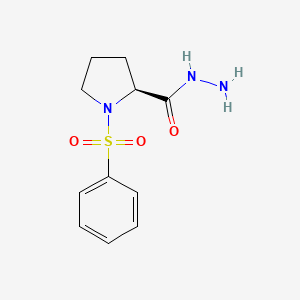
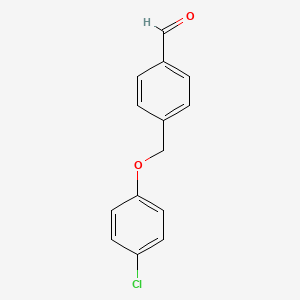
![2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine](/img/structure/B13981817.png)
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B13981819.png)
